molecular formula C33H32N2O10 B13425142 Quinocycline B CAS No. 37231-76-8

Quinocycline B

Cat. No.: B13425142
CAS No.: 37231-76-8
M. Wt: 616.6 g/mol
InChI Key: IWQFYWITNQDEGF-ISOVBQQUSA-N
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Description

Quinocycline B is a quinocycline antibiotic originally isolated from the fermentation broth of Streptomyces aureofaciens. It is known for its unique structure and significant biological activities, including antibiotic and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinocycline B is produced by the fermentation of Streptomyces aureofaciens. The biosynthesis involves the incorporation of [2-14C]pyruvate and [1-14C]acetate into the sugar moiety of this compound. The sugar components are obtained as methylglycosides by methanolysis with methanol-trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens, followed by extraction and purification processes. The fermentation broth is typically subjected to solvent extraction and chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Quinocycline B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as isothis compound and kosinostatin. These derivatives exhibit different biological activities and are used in various scientific research applications .

Mechanism of Action

Comparison with Similar Compounds

Quinocycline B is unique among quinocycline antibiotics due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its stability and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

37231-76-8

Molecular Formula

C33H32N2O10

Molecular Weight

616.6 g/mol

IUPAC Name

(1S,16R,17R,19S)-16-[(2S,4R,5S,6S)-5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl]oxy-3,10-dihydroxy-17-methylspiro[18-oxapentacyclo[15.2.1.02,15.04,13.06,11]icosa-2,4(13),6(11),7,9,14-hexaene-19,5'-3,6-dihydro-2H-pyrrolo[2,3-b]pyrrole]-5,12-dione

InChI

InChI=1S/C33H32N2O10/c1-13(36)33(42)14(2)43-22(10-21(33)38)44-29-18-9-17-25(26(39)16-5-4-6-20(37)24(16)27(17)40)28(41)23(18)19-12-31(29,3)45-32(19)11-15-7-8-34-30(15)35-32/h4-6,9,11,14,19,21-22,29,37-38,41-42H,7-8,10,12H2,1-3H3,(H,34,35)/t14-,19-,21+,22-,29+,31+,32-,33+/m0/s1

InChI Key

IWQFYWITNQDEGF-ISOVBQQUSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@@H](C[C@@H](O1)O[C@@H]2C3=CC4=C(C(=C3[C@@H]5C[C@]2(O[C@@]56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2C3=CC4=C(C(=C3C5CC2(OC56C=C7CCN=C7N6)C)O)C(=O)C8=C(C4=O)C(=CC=C8)O)O)(C(=O)C)O

Origin of Product

United States

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